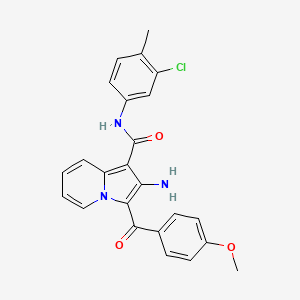
2-amino-N-(3-chloro-4-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
カタログ番号 B2563710
CAS番号:
898436-90-3
分子量: 433.89
InChIキー: FRWFXPHYPNXZDE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-(3-chloro-4-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Synthesis and Characterization
- The synthesis and characterization of related compounds have been a significant focus, aiming at developing new molecules with potential biological activities. For instance, novel synthesis routes have been developed for creating indolizine derivatives and related compounds, with detailed structural elucidation provided through various spectroscopic techniques (Hassan, Hafez, & Osman, 2014), (Wang et al., 2016).
Biological Activities
- Various derivatives have been screened for their in vitro cytotoxic activities against different cancer cell lines, revealing some compounds' potential as anticancer agents. For example, certain synthesized compounds showed excellent in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activity, underscoring the therapeutic potential of these molecules (Mahanthesha, Suresh, & Naik, 2022).
Novel Applications
- Some research has focused on the unusual photoluminescent properties of indolizine derivatives, indicating potential applications in materials science, particularly in developing new photoluminescent materials for various technological applications. For example, compounds exhibiting reversible pH-dependent optical properties with significant blue shifts in fluorescence emission when protonated, suggesting applications in sensors and imaging technologies (Outlaw, Zhou, Bragg, & Townsend, 2016).
Antimicrobial and Antifungal Activities
- The antimicrobial and antifungal activities of these compounds have been evaluated, with some showing moderate to good activity against various bacterial and fungal strains. This highlights their potential use in developing new antimicrobial agents (Patel & Patel, 2010), (Sah, Bidawat, Seth, & Gharu, 2014).
特性
IUPAC Name |
2-amino-N-(3-chloro-4-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3/c1-14-6-9-16(13-18(14)25)27-24(30)20-19-5-3-4-12-28(19)22(21(20)26)23(29)15-7-10-17(31-2)11-8-15/h3-13H,26H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWFXPHYPNXZDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(2-benzoyl-4-chlorophenyl)-4-nitrobenzamide
157488-07-8
2-(1,1,2,2-Tetrafluoroethyl)aniline;hydrochloride
2551120-48-8

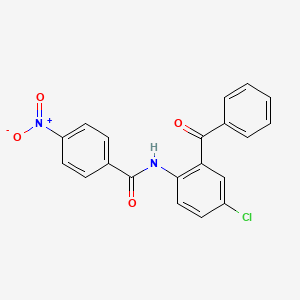
![N-(2,3-dimethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2563629.png)


![3-[(2-ethoxyethoxy)methyl]-2-methyl-N-(prop-2-yn-1-yl)aniline](/img/structure/B2563633.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 5-phenylisoxazole-3-carboxylate](/img/structure/B2563636.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2563637.png)
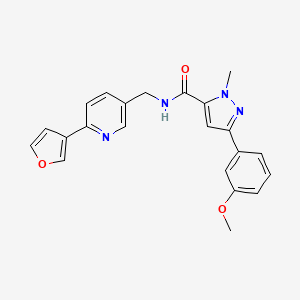
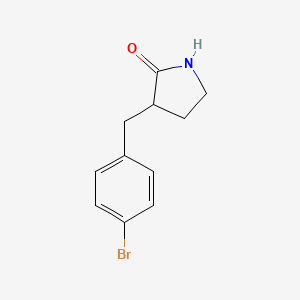
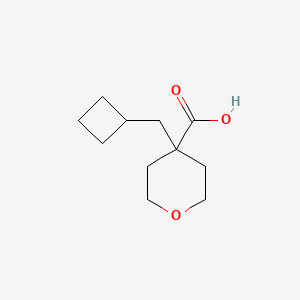

![[3-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol](/img/structure/B2563646.png)

![N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2563650.png)